molecular formula C16H13NO2 B2991603 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole CAS No. 190901-33-8

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole

Cat. No. B2991603
CAS RN: 190901-33-8
M. Wt: 251.285
InChI Key: CLTASHIEZGGJOV-DHZHZOJOSA-N
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Description

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole is a chemical compound with a molecular formula C17H13NO2. It is commonly known as MOB or 4-Methoxy-stilbene. MOB is a derivative of stilbene and has been studied extensively for its potential applications in various scientific fields. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of various derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, demonstrating their antimicrobial activities. Some synthesized compounds exhibited good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Fluorescent Probes Sensing pH and Metal Cations

Tanaka et al. (2001) described the use of benzoxazole derivatives as fluorescent probes for sensing magnesium and zinc cations. These compounds showed sensitivity to pH changes, especially in the pH range of 7-8, indicating their utility in biochemical sensing and analysis (Tanaka et al., 2001).

Antimycobacterial and Photosynthesis-Inhibiting Properties

Imramovský et al. (2014) investigated a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles for their antimycobacterial and photosynthesis-inhibiting activities. The study found that certain compounds, including 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, exhibited high activity against mycobacterial strains and also inhibited photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2014).

Photochemical Properties

Research by Ohshima et al. (2007) focused on the photochemical properties of benzoxazole derivatives, including their fluorescence efficiency and excited-state intramolecular proton transfer (ESIPT) properties. This study provides insights into the potential use of these compounds in photochemical and photophysical applications (Ohshima et al., 2007).

Molecular Stabilities and Docking Studies

Karayel (2021) conducted a detailed study on the tautomeric properties and conformations of benzimidazole derivatives, including their mechanism behind anti-cancer properties. This research contributes to understanding the molecular basis of these compounds' potential use in cancer therapy (Karayel, 2021).

DNA Topoisomerase II Inhibitory Activity

A study by Pınar et al. (2004) evaluated the inhibitory activity of benzoxazole, benzimidazole, and benzothiazole derivatives on eukaryotic DNA topoisomerase II. This research highlights the potential of these compounds in developing new therapeutic agents targeting DNA topoisomerase II (Pınar et al., 2004).

Corrosion Inhibition

Bentiss et al. (2009) investigated the performance of benzoxazole derivatives in inhibiting corrosion of mild steel in hydrochloric acid medium. This research is significant for industrial applications, particularly in corrosion prevention (Bentiss et al., 2009).

properties

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-14-4-2-3-5-15(14)17-19-16/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTASHIEZGGJOV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole

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